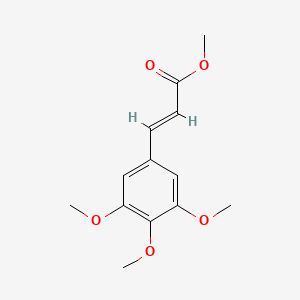

Methyl 3,4,5-trimethoxycinnamate

Description

Properties

IUPAC Name |

methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-15-10-7-9(5-6-12(14)17-3)8-11(16-2)13(10)18-4/h5-8H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXHCGFNNUQTEY-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001289631 | |

| Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl 3,4,5-trimethoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20329-96-8, 7560-49-8 | |

| Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20329-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamic acid, 3,4,5-trimethoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20329-96-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3,4,5-trimethoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99 - 100 °C | |

| Record name | Methyl 3,4,5-trimethoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Methyl 3,4,5-trimethoxycinnamate: A Technical Guide to Synthesis and Biological Activity

Introduction

Methyl 3,4,5-trimethoxycinnamate (MTC) is a naturally occurring phenylpropanoid ester found in various plants, including those of the Piper and Polygala genera[1][2]. As a derivative of 3,4,5-trimethoxycinnamic acid (TMCA), a known bioactive metabolite, MTC has attracted significant attention from the scientific community[3]. Its privileged chemical scaffold has been a template for discovering compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects[3][4][5][6]. This guide provides an in-depth exploration of the synthesis of this compound and a detailed analysis of its multifaceted biological activities, with a focus on the underlying mechanisms of action. It is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Part 1: Chemical Synthesis

The synthesis of this compound can be approached through several established organic reactions. The most common strategies involve the initial formation of the parent cinnamic acid, followed by esterification. Greener, more efficient methods are continually being developed.

Primary Synthetic Route: Knoevenagel Condensation and Fischer Esterification

A robust and frequently employed route involves a two-step process: the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid to yield 3,4,5-trimethoxycinnamic acid, followed by a Fischer esterification to produce the final methyl ester.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. A "green chemistry" approach avoids the use of hazardous solvents like pyridine, employing benign inorganic ammonia salts instead[7].

Protocol: Green Knoevenagel Condensation [7]

-

Reactant Preparation: In a large test tube, combine 3,4,5-trimethoxybenzaldehyde (1.0 equiv.), malonic acid (1.2 equiv.), and ammonium bicarbonate (0.4 equiv.).

-

Reaction Initiation: Add a minimal amount of ethyl acetate (approx. 2.5 mL per gram of aldehyde) to the solid mixture.

-

Heating: Suspend the test tube in an oil bath preheated to 140°C. The reaction will become vigorous as gas evolves and the ethyl acetate boils off.

-

Reaction Completion & Workup: After gas evolution ceases (typically 1-2 hours), cool the reaction vessel. Dissolve the resulting solid in a saturated sodium bicarbonate solution.

-

Purification: Wash the aqueous solution with ethyl acetate to remove unreacted aldehyde. Acidify the aqueous layer with 6M HCl to precipitate the 3,4,5-trimethoxycinnamic acid.

-

Isolation: Filter the white precipitate, wash with cold water, and recrystallize from a water/ethanol mixture to yield pure 3,4,5-trimethoxycinnamic acid. Yields of up to 73% have been reported with this method[7].

Causality & Expertise: The use of ammonium bicarbonate serves as a benign source of ammonia, which acts as the base catalyst. The reaction is driven to completion by the evolution of CO2 and water. This solvent-free, solid-phase approach is not only environmentally friendly but also simplifies the workup procedure compared to traditional methods using pyridine and piperidine[7].

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Protocol: Fischer Esterification [8]

-

Catalyst Preparation: Add concentrated sulfuric acid (e.g., 2 mL for a ~20 mmol scale reaction) to anhydrous methanol (e.g., 50 mL).

-

Reaction Setup: Dissolve the 3,4,5-trimethoxycinnamic acid (1.0 equiv.) in the acidic methanol solution.

-

Reflux: Heat the mixture to reflux for several hours (e.g., 1-18 hours). Reaction progress can be monitored by TLC. Using a Dean-Stark apparatus with a suitable solvent like hexane can significantly reduce reaction time to about 1 hour by removing the water byproduct[8].

-

Isolation: Allow the solution to cool to room temperature. The product, this compound, will often precipitate as crystals.

-

Workup & Purification: Filter the crystals. The filtrate can be concentrated, and the residue partitioned between water and an organic solvent (e.g., ethyl acetate) to recover more product. The combined solids are then recrystallized from a methanol/water mixture.

-

Final Product: The final product is obtained as white crystals with a reported yield of around 80%[8].

Causality & Expertise: The strong acid (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The reaction is an equilibrium process; therefore, using excess methanol and removing water as it forms (via Dean-Stark trap) shifts the equilibrium towards the product, maximizing the yield[8].

Alternative Synthetic Routes

-

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an aliphatic anhydride in the presence of a base (like sodium acetate) to form the cinnamic acid derivative[9][10][11]. It typically requires high temperatures and long reaction times[11].

-

Heck Reaction: A palladium-catalyzed cross-coupling reaction can be used to synthesize cinnamic acid derivatives. This typically involves reacting an aryl halide with an alkene (like methyl acrylate) in the presence of a palladium catalyst and a base[12][13][14]. Biphasic systems have been developed to facilitate catalyst recycling[12][15].

Structural Characterization

The identity and purity of the synthesized this compound are confirmed using standard spectroscopic methods.

| Table 1: Spectroscopic Data for this compound | |

| Technique | Observed Data |

| Appearance | White solid[4] |

| ¹H NMR (CDCl₃) | δ 7.59 (d, J = 16.0 Hz, 1H), 6.73 (s, 2H), 6.33 (d, J = 16.0 Hz, 1H), 3.87 (s, 9H), 3.79 (s, 3H)[4] |

| Melting Point | 96 - 97 °C (literature: 99 - 100 °C)[8] |

The ¹H NMR data clearly shows the characteristic trans-alkene protons as doublets with a large coupling constant (J = 16.0 Hz), the two equivalent aromatic protons as a singlet, and the distinct singlets for the three methoxy groups on the phenyl ring and the single methyl ester group[4].

Caption: Synthetic pathway for this compound.

Part 2: Biological Activity and Mechanisms of Action

This compound exhibits a remarkable spectrum of biological activities, positioning it as a compound of significant therapeutic interest. Its effects are primarily attributed to its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Anti-inflammatory Activity

The anti-inflammatory properties of MTC are well-documented, particularly in macrophage models. Macrophages play a central role in the inflammatory response, and their over-activation contributes to chronic inflammatory diseases.

Mechanism of Action: MTC exerts its anti-inflammatory effects through a multi-pronged approach:

-

Inhibition of Pro-inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, MTC significantly suppresses the production and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)[4]. It also reduces the levels of nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[4].

-

Modulation of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. MTC inhibits the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκB[4]. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes[4][16].

-

Activation of the Nrf2/HO-1 Pathway: MTC activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[4]. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including Heme Oxygenase-1 (HO-1). By enhancing Nrf2 DNA binding, MTC upregulates the body's endogenous antioxidant and anti-inflammatory defenses[4].

In a co-culture model of macrophages and adipocytes, which mimics the inflammatory environment in adipose tissue associated with metabolic disorders, MTC was shown to reduce the release of inflammatory chemokines and enhance glucose uptake, partly through the activation of AMPKα[4].

Caption: MTC's dual role in inflammation modulation.

Anticancer Activity

MTC and its parent acid, TMCA, have been investigated for their potential as anticancer agents. Derivatives of TMCA have demonstrated cytotoxic effects against a range of cancer cell lines.

| Table 2: Summary of Anticancer and Other Biological Activities of MTC and Related Derivatives | |||

| Activity | Model / Cell Line | Key Findings | Reference |

| Anticancer | HepG2 & MCF-7 Cells | A ciprofloxacin-MTC hybrid induced apoptosis and cell cycle arrest, up-regulating p53. | [17] |

| Various Cancer Cells | TMCA ester derivatives show significant cytotoxicity against lines like PC-3, A549, and MDA-MB-435s, with high selectivity over normal cells. | [3] | |

| U-937 & HeLa Cells | TMCA amide derivatives showed potent apoptosis-inducing effects with IC₅₀ values as low as 1.8 µM. | [3] | |

| Cholinesterase Inhibition | In vitro enzyme assay | TMCA derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential for Alzheimer's disease treatment. | [6] |

| Antioxidant | DPPH radical scavenging | MTC showed considerable antioxidant activity, reported to be 2-fold higher than arbutin. | [5] |

| Hydroxyl radical scavenging | MTC is recognized as a natural compound with hydroxyl radical-scavenging effects. | [18] | |

| Anti-melanogenic | B16F10 melanoma cells | MTC reduces melanin production by inhibiting tyrosinase activity and expression. | [5] |

| Anti-arrhythmic | Rabbit myocytes | MTC suppresses triggered activities, indicating a potential antiarrhythmic effect. | [1] |

| Trypanocidal | Trypanosoma cruzi | MTC esters showed activity against the parasite responsible for Chagas disease, with an IC₅₀ of 28.21 µM for one derivative. | [19] |

Note: IC₅₀ values and specific activities can vary significantly based on the exact chemical derivative and the experimental model used.

The anticancer mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, a hybrid molecule incorporating the 3,4,5-trimethoxy cinnamoyl moiety demonstrated upregulation of the tumor suppressor protein p53 and downregulation of the pro-inflammatory enzyme COX-2 in liver and breast cancer cells[17].

Other Pharmacological Activities

-

Antioxidant Effects: MTC functions as a potent antioxidant. It has demonstrated direct hydroxyl radical-scavenging capabilities and superior free radical scavenging activity compared to the cosmetic agent arbutin[5][18]. This activity is intrinsically linked to its anti-inflammatory effects through the activation of the Nrf2 pathway.

-

Neuroprotective and Cholinesterase Inhibition: Derivatives of TMCA have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes whose inhibition is a key strategy in the management of Alzheimer's disease[6]. This suggests a potential role for MTC in neurodegenerative disorders.

-

Anti-melanogenic Properties: In studies using B16F10 melanoma cells, MTC was found to decrease melanin production. It achieves this by directly inhibiting the activity and expression of tyrosinase, the key enzyme in melanogenesis, making it a candidate for development as a hypopigmenting agent[5].

Conclusion

This compound is a versatile bioactive compound with a well-defined synthetic pathway and a broad range of compelling pharmacological properties. Its ability to potently suppress inflammation by targeting the NF-κB pathway while simultaneously activating the protective Nrf2 antioxidant response makes it a particularly strong candidate for further investigation in inflammatory and oxidative stress-related diseases. Furthermore, its demonstrated anticancer, neuroprotective, and anti-melanogenic activities underscore its potential as a scaffold for the development of new therapeutic agents. This guide provides a foundational understanding for researchers looking to explore the synthesis, optimization, and application of this promising natural product derivative.

References

- sathee jee. Perkin Reaction Mechanism. Vertex AI Search.

- Sciencemadness.org. (2023). Fischer synthesis of this compound. Sciencemadness Discussion Board.

- Olajide, O. A., et al. (2020). This compound suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction. PubMed Central.

- MedChemExpress. (E)-Methyl 3,4,5-trimethoxycinnamate | Anti-inflammatory Agent. MedChemExpress.

- Wikipedia. Perkin reaction. Wikipedia.

- MedChemExpress. This compound | ·OH Scavenger. MedChemExpress.

- Author(s). (Year). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Source.

- J&K Scientific LLC. (2021). Perkin Reaction. J&K Scientific LLC.

- ResearchGate. Perkin reaction (cinnamic acid synthesis) | Request PDF. ResearchGate.

- NIH. This compound | C13H16O5 | CID 735846. PubChem.

- BYJU'S. Perkin Reaction Mechanism. BYJU'S.

- ResearchGate. Chemical structure of this compound. ResearchGate.

- Wall, V. M., et al. (1999). oa The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review.

- ResearchGate. trans-methyl cinnamate production via the standard Heck protocol for CCR (bromobenzene. ResearchGate.

- Author(s). (Year). The Heck reaction in the production of fine chemicals. Canadian Science Publishing.

- Zhao, Z., et al. (Year). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central.

- Sciencemadness.org. (2022). Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. Sciencemadness Discussion Board.

- Author(s). (Year). Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5. Korea Science.

- Im, S.-A., et al. (Year). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. PMC - NIH.

- Author(s). (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. MDPI.

- Author(s). (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. MDPI.

- ResearchGate. (2025). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate.

- Author(s). (2021). Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. PMC - NIH.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, this compound, and ethyl 3,4,5-trimethoxycinnamate -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 6. mdpi.com [mdpi.com]

- 7. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Sciencemadness Discussion Board - Fischer synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 10. Perkin reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. asianpubs.org [asianpubs.org]

- 13. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. mdpi.com [mdpi.com]

A Spectroscopic and Structural Elucidation Guide to Methyl 3,4,5-Trimethoxycinnamate for Advanced Research

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3,4,5-trimethoxycinnamate (MTC), a bioactive phenylpropanoid ester found in various plant species. Intended for researchers, chemists, and professionals in drug development, this document delves into the core principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal structural confirmation of MTC. Each section includes detailed, field-proven experimental protocols, in-depth data interpretation, and the scientific rationale behind the observed spectral characteristics. By integrating data from these orthogonal techniques, this guide serves as an authoritative reference for the analysis of MTC and related natural products.

Introduction

1.1 Chemical Identity and Significance

Methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate, commonly known as this compound, is an alkyl cinnamate derived from the formal condensation of 3,4,5-trimethoxycinnamic acid with methanol.[1] Its chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | [1] |

| Molecular Formula | C₁₃H₁₆O₅ | [2] |

| Molecular Weight | 252.26 g/mol | [2] |

| CAS Number | 20329-96-8 | [1] |

| Physical State | Solid | [1] |

| Melting Point | 99 - 100 °C | [1] |

MTC is not merely a synthetic curiosity; it is a natural product found in plants such as Piper arborescens and possesses notable biological activities, including anti-inflammatory and potential antiarrhythmic effects.[1] This pharmacological relevance makes its unambiguous identification and characterization paramount for quality control, mechanism-of-action studies, and further drug development efforts.

1.2 Overview of Spectroscopic Techniques for Structural Elucidation

The process of determining a molecule's structure is akin to solving a puzzle where each piece of information is supplied by a different analytical technique. For organic molecules like MTC, the synergistic use of NMR, IR, and MS is the gold standard.

-

NMR Spectroscopy maps the carbon-hydrogen framework of the molecule.

-

IR Spectroscopy identifies the functional groups present.

-

Mass Spectrometry determines the molecular weight and provides clues to the structure through fragmentation analysis.

This guide will systematically detail the acquisition and interpretation of data from each of these techniques to build a complete structural portrait of MTC.

Caption: General workflow for spectroscopic structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1 Foundational Principles of NMR for Structural Analysis

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies (resonances). The exact resonance frequency, or "chemical shift (δ)," is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure. Furthermore, interactions between neighboring nuclei ("spin-spin coupling") cause signals to split, revealing connectivity information.

2.2 Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a self-validating system for acquiring high-quality NMR data. The use of a deuterated solvent is critical to avoid large, interfering signals from the solvent itself, while the internal standard (TMS) provides a universal reference point for chemical shifts, ensuring data reproducibility across different instruments.[3]

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solvating power for moderately polar compounds and its single, well-characterized residual solvent peak.

-

Standardization: Add tetramethylsilane (TMS) to a final concentration of ~0.03% v/v to serve as an internal standard (δ = 0.00 ppm).

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration of the ¹H spectrum.

2.3 Data Analysis and Interpretation

The ¹H NMR spectrum of MTC provides a wealth of information. The integration value for each signal corresponds to the number of protons it represents. The multiplicity (singlet, doublet, etc.) and coupling constants (J, in Hz) reveal the number of neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |

| 7.63 | Doublet (d) | 1H | 15.9 Hz | H-7 | Vinylic proton coupled to H-8. Its downfield shift is due to conjugation with both the aromatic ring and the carbonyl group. |

| 6.77 | Singlet (s) | 2H | - | H-2, H-6 | Aromatic protons. They appear as a singlet due to the symmetrical substitution pattern on the benzene ring. |

| 6.32 | Doublet (d) | 1H | 15.9 Hz | H-8 | Vinylic proton coupled to H-7. The large coupling constant (~16 Hz) is characteristic of a trans (E) configuration across the double bond.[4] |

| 3.89 | Singlet (s) | 9H | - | C4-OCH₃, C3/5-OCH₃ | Protons of the three methoxy groups on the aromatic ring. The two methoxy groups at C3 and C5 are chemically equivalent, and the C4 methoxy is coincidentally at the same chemical shift. |

| 3.79 | Singlet (s) | 3H | - | C10-OCH₃ | Protons of the methyl ester group. |

The ¹³C NMR spectrum reveals all the unique carbon environments in the molecule. The chemical shifts are indicative of the carbon type (alkane, alkene, aromatic, carbonyl).[5]

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| 167.4 | C-9 (C=O) | The ester carbonyl carbon, characteristically found in the 160-180 ppm region. |

| 153.5 | C-3, C-5 | Aromatic carbons attached to methoxy groups. Shielded compared to C-4 due to having two oxygen neighbors. |

| 144.9 | C-7 | Vinylic carbon further from the carbonyl group. |

| 140.0 | C-4 | Aromatic carbon attached to the para-methoxy group. |

| 129.8 | C-1 | Quaternary aromatic carbon attached to the vinyl group. |

| 116.9 | C-8 | Vinylic carbon alpha to the carbonyl group, shielded by the electron-withdrawing effect. |

| 105.4 | C-2, C-6 | Aromatic carbons ortho to the vinyl substituent. Shielded by the electron-donating methoxy groups. |

| 61.0 | C4-OCH₃ | Carbon of the para-methoxy group. |

| 56.2 | C3/5-OCH₃ | Carbons of the two meta-methoxy groups. |

| 51.7 | C10-OCH₃ | Carbon of the methyl ester group. |

Infrared (IR) Spectroscopy

3.1 Foundational Principles of IR for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. When a molecule absorbs IR radiation, specific bonds stretch and bend at characteristic frequencies. An IR spectrum plots the percentage of light transmitted against the wavenumber (cm⁻¹) of the radiation. By identifying the wavenumbers of major absorption bands, one can determine the functional groups present in the molecule.[6]

3.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid, and reliable method that requires minimal sample preparation.[7]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a small amount (a few milligrams) of the solid MTC sample directly onto the ATR diamond crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm, uniform contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol).

3.3 Data Analysis and Interpretation

The IR spectrum of MTC is dominated by absorptions corresponding to its key functional groups: the aromatic ring, the alkene, the ester, and the ether linkages.

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |

| ~3000-2840 | Medium | C-H Stretch | Aromatic and Aliphatic C-H |

| ~1715 | Strong, Sharp | C=O Stretch | α,β-Unsaturated Ester Carbonyl |

| ~1635 | Medium, Sharp | C=C Stretch | Conjugated Alkene |

| ~1580, 1500, 1460 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250, 1120 | Strong | C-O Stretch | Aryl Ether and Ester C-O |

The most diagnostic peak is the strong, sharp absorption at ~1715 cm⁻¹, which is characteristic of a carbonyl group in an α,β-unsaturated ester.[6] The conjugation lowers the frequency from that of a typical saturated ester (~1740 cm⁻¹). The presence of multiple strong C-O stretching bands confirms the abundance of ether and ester functionalities.

Mass Spectrometry (MS)

4.1 Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry is a destructive technique that provides the molecular weight and structural information of a compound. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight. The excess energy causes the molecular ion to break apart into smaller, charged fragments and neutral radicals. The pattern of these fragments is highly reproducible and serves as a molecular fingerprint.[8]

4.2 Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and thermally stable compounds like MTC.

-

Sample Preparation: Prepare a dilute solution of MTC (~100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[9]

-

Injection: Inject 1 µL of the solution into the GC inlet, which is heated to vaporize the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5 type). The column separates MTC from any residual solvent or impurities based on boiling point and polarity.

-

Ionization and Analysis: As MTC elutes from the GC column, it enters the MS ion source where it undergoes electron ionization. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

4.3 Data Analysis and Interpretation

The mass spectrum provides the final pieces of the structural puzzle.

| m/z Value | Proposed Fragment | Interpretation |

| 252 | [C₁₃H₁₆O₅]⁺• | Molecular Ion (M⁺•) . This peak confirms the molecular formula and molecular weight of the compound. Its presence indicates that the molecule is relatively stable under EI conditions.[1] |

| 237 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃), a common fragmentation pathway for methoxy-substituted compounds.[1] |

| 221 | [M - OCH₃]⁺ | Base Peak . Loss of a methoxy radical (•OCH₃). This fragment is particularly stable, likely due to resonance delocalization, making it the most abundant ion in the spectrum.[1] |

| 193 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical (•COOCH₃), corresponding to the cleavage of the ester group. |

The observation of the molecular ion at m/z 252 provides definitive confirmation of the compound's molecular formula. The logical losses of methyl (15 Da) and methoxy (31 Da) fragments are entirely consistent with the proposed structure containing multiple methoxy groups.[7]

Integrated Spectroscopic Analysis

No single technique provides the complete structure. The power of this multi-faceted approach lies in the integration of all data points, which must collectively support a single, unambiguous structure.

Sources

- 1. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. beilstein-journals.org [beilstein-journals.org]

A Technical Guide to the Natural Sources, Isolation, and Biological Significance of Methyl 3,4,5-trimethoxycinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Bioactive Phenylpropanoid

Methyl 3,4,5-trimethoxycinnamate (MTC) is a naturally occurring phenylpropanoid ester, a class of compounds synthesized by plants from the amino acids phenylalanine and tyrosine.[1] Structurally, it is the methyl ester of 3,4,5-trimethoxycinnamic acid (TMCA), characterized by a cinnamic acid backbone with three methoxy groups attached to the phenyl ring.[2][3] This compound has garnered significant attention in biomedical research due to its diverse and potent pharmacological activities, including anti-inflammatory, antiarrhythmic, and neuroprotective effects.[1][4][5] This guide provides an in-depth exploration of its natural origins, biosynthetic pathways, validated isolation protocols, and its therapeutic potential, serving as a critical resource for its application in research and drug development.

Natural Occurrences of this compound

MTC is distributed across various plant families, often in species utilized in traditional medicine.[1] Its presence is particularly notable in the Polygalaceae and Piperaceae families. The compilation below summarizes key botanical sources documented in scientific literature.

| Plant Family | Species | Part of Plant | Reference |

| Polygalaceae | Polygala tenuifolia Willd. | Roots | [3][5][6][7] |

| Piperaceae | Piper arborescens | Not specified | [2] |

| Fabaceae | Hedysarum polybotrys | Not specified | [2] |

| Brassicaceae | Brassica nigra (Brown Mustard) | Not specified | [8] |

Biosynthesis: The Phenylpropanoid Pathway

MTC is synthesized in plants via the phenylpropanoid pathway, a complex metabolic route responsible for producing a vast array of secondary metabolites. The pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and O-methylation, lead to the formation of key intermediates like sinapic acid. The final step involves the esterification of the carboxylic acid group of a trimethoxycinnamic acid precursor with methanol, catalyzed by a specific methyltransferase enzyme.[9]

The diagram below illustrates the core biosynthetic sequence leading to MTC.

Caption: Generalized biosynthetic pathway of this compound.

Extraction and Isolation: A Validated Protocol from Polygala tenuifolia

The isolation of MTC from its natural sources is a multi-step process requiring careful selection of solvents and chromatographic techniques to achieve high purity. The following protocol provides a robust, field-proven methodology based on its successful isolation from the roots of Polygala tenuifolia.[7]

Step-by-Step Experimental Protocol

-

Plant Material Preparation:

-

Obtain dried roots of Polygala tenuifolia.

-

Grind the roots into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

-

-

Solvent Extraction:

-

Macerate the powdered root material in methanol (MeOH) at room temperature for 72 hours. This can be repeated three times to ensure exhaustive extraction.

-

Rationale: Methanol is a polar solvent effective at extracting a broad range of secondary metabolites, including phenylpropanoid esters.

-

Filter the combined methanolic extracts to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude methanol extract.

-

-

Solvent Partitioning (Fractionation):

-

Resuspend the crude extract in a 9:1 methanol-water mixture.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity. Start with n-hexane to remove nonpolar compounds like fats and waxes.

-

Next, partition the remaining aqueous methanol layer with ethyl acetate (EtOAc).

-

Rationale: MTC, being moderately polar, will preferentially partition into the ethyl acetate fraction, separating it from more polar compounds (sugars, glycosides) and highly nonpolar compounds.

-

Concentrate the n-hexane and EtOAc fractions separately using a rotary evaporator.

-

-

Chromatographic Purification:

-

Subject the concentrated ethyl acetate fraction to column chromatography over silica gel.

-

Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc, 100:0 to 0:100).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC). Combine fractions that show a prominent spot corresponding to the Rf value of MTC.

-

For final purification, subject the combined fractions to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water mobile phase.

-

-

Structure Elucidation and Verification:

-

Confirm the identity and purity of the isolated compound using standard spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight (252.26 g/mol ).[2]

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR): To confirm the chemical structure, including the position of methoxy groups and the trans configuration of the double bond.

-

-

Isolation Workflow Diagram

Caption: Standard workflow for the isolation of MTC from plant material.

Biological Activities and Therapeutic Potential

MTC exhibits a range of biological activities that make it a compound of significant interest for drug development.

-

Neuroprotective and Cognitive-Enhancing Effects: MTC isolated from Polygala tenuifolia has been shown to enhance long-term potentiation (LTP) in the hippocampus.[6] This suggests a potential therapeutic role in improving synaptic plasticity and cognitive function, particularly in neurodegenerative conditions like Alzheimer's disease.[6][10] Its precursor, TMCA, has also demonstrated anti-stress and sedative effects.[11]

-

Anti-inflammatory Activity: The compound can suppress inflammation in macrophage cells and block the interaction between macrophages and adipocytes.[1] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, making it a candidate for treating metabolic syndromes where chronic inflammation is a key factor.[1]

-

Cardiovascular Effects: Research has indicated potential antiarrhythmic effects, possibly through the inhibition of calcium channels.[1] Additionally, MTC has shown anti-platelet aggregation activity.[4]

-

Antioxidant and Antimelanogenic Properties: MTC has demonstrated considerable hydroxyl radical-scavenging and general antioxidant activity.[8][12] It also inhibits tyrosinase, a key enzyme in melanin production, suggesting its potential use as a hypopigmenting agent in dermatology.[12]

Conclusion

This compound is a valuable natural product with a well-defined biosynthetic origin in several medicinal plants, most notably Polygala tenuifolia. The established protocols for its extraction and purification provide a clear path for obtaining this compound for further study. Its compelling portfolio of neuroprotective, anti-inflammatory, and cardiovascular activities underscores its significant potential as a lead compound in the development of new therapeutics. This guide serves as a foundational resource for researchers aiming to harness the properties of this potent bioactive molecule.

References

-

Chung, S.-K., et al. (1997). Hydroxyl Radical-scavenging Effects of Spices and Scavengers from Brown Mustard (Brassica nigra). Bioscience, Biotechnology, and Biochemistry, 61(1), 118-123). Available at: [Link]

-

PubChem. This compound. National Institutes of Health. Available at: [Link]

-

Lee, Y., et al. (2024). 3,4,5-trimethoxycinnamic acid methyl ester isolated from Polygala tenuifolia enhances hippocampal LTP through PKA and calcium-permeable AMPA receptor. Biochemical Pharmacology, 230(Pt 3), 116622. Available at: [Link]

-

Korea Science. Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5... Available at: [Link]

-

ResearchGate. 3,4,5-trimethoxycinnamic acid methyl ester isolated from Polygala tenuifolia enhances hippocampal LTP through PKA and calcium-permeable AMPA receptor | Request PDF. Available at: [Link]

-

Zhang, L., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Frontiers in Chemistry, 8, 593. Available at: [Link]

-

ResearchGate. Chemical structure of this compound. Available at: [Link]

-

TMR Modern Herbal Medicine. (2021). Polygalae Radix. Available at: [Link]

-

Park, S. Y., et al. (2022). Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects. Molecules, 27(23), 8498. Available at: [Link]

-

J-Stage. Anti-stress Effects of 3,4,5-Trimethoxycinnamic Acid, an Active Constituent of Roots of Polygala tenuifolia (Onji). Available at: [Link]

-

PubMed. Biosynthesis of methyl (E)-cinnamate in the liverwort Conocephalum salebrosum and evolution of cinnamic acid methyltransferase. Available at: [Link]

Sources

- 1. This compound | 7560-49-8 | Benchchem [benchchem.com]

- 2. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tmrjournals.com [tmrjournals.com]

- 6. 3,4,5-trimethoxycinnamic acid methyl ester isolated from Polygala tenuifolia enhances hippocampal LTP through PKA and calcium-permeable AMPA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Biosynthesis of methyl (E)-cinnamate in the liverwort Conocephalum salebrosum and evolution of cinnamic acid methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, this compound, and ethyl 3,4,5-trimethoxycinnamate -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

The Pharmacological Profile of Methyl 3,4,5-trimethoxycinnamate: A Technical Guide for Drug Discovery Professionals

Abstract

Methyl 3,4,5-trimethoxycinnamate (MTC), a naturally occurring phenylpropanoid, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of MTC, with a focus on its anti-inflammatory, potential anticancer, and neuroprotective activities. We delve into the molecular mechanisms underpinning these effects, supported by quantitative data and detailed experimental protocols to empower researchers in their drug discovery and development endeavors. This document is designed to serve as a comprehensive resource for scientists seeking to understand and harness the therapeutic potential of this promising bioactive compound.

Introduction: The Scientific Landscape of this compound

This compound is an ester derivative of 3,4,5-trimethoxycinnamic acid (TMCA), a known bioactive compound.[1] MTC itself is found in various plant species and has garnered attention for its diverse biological activities.[1] Its structural simplicity, combined with a potent ability to modulate key signaling pathways implicated in various pathologies, positions MTC as a compelling lead compound for further investigation and optimization. This guide will systematically dissect its pharmacological attributes, providing a granular view of its mechanism of action and the experimental frameworks used to elucidate them.

Potent Anti-inflammatory and Immunomodulatory Properties

One of the most well-documented activities of MTC is its profound anti-inflammatory effect. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. MTC has demonstrated a remarkable ability to suppress inflammatory responses in cellular models, primarily through the modulation of two critical signaling pathways: Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2).

Mechanism of Action: Dual Inhibition of NF-κB and Activation of Nrf2

MTC exerts its anti-inflammatory effects through a sophisticated dual mechanism. It effectively inhibits the pro-inflammatory NF-κB pathway while simultaneously activating the cytoprotective Nrf2/Antioxidant Response Element (ARE) pathway.

-

Inhibition of the NF-κB Signaling Cascade: The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. MTC has been shown to suppress the activation of NF-κB in macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ).[1] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] Consequently, the translocation of the active NF-κB p65 subunit to the nucleus is blocked, leading to a significant reduction in the transcription of its target genes.[1]

-

Activation of the Nrf2/HO-1 Antioxidant Pathway: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept inactive by its repressor protein, Keap1. MTC has been observed to promote the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus.[1] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their upregulation.[1] This enhancement of the cellular antioxidant capacity contributes to the overall anti-inflammatory effect of MTC.

Signaling Pathway Diagram: MTC's Anti-inflammatory Mechanism

Caption: MTC's dual anti-inflammatory action.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory efficacy of MTC has been quantified in various in vitro assays. In LPS and IFNγ-stimulated RAW 264.7 macrophages, MTC demonstrated a dose-dependent reduction in the production of key pro-inflammatory mediators.

| Mediator | Cell Line | Stimulant | MTC Concentration (µM) | % Inhibition (approx.) | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS + IFNγ | 5 | 41% | [1] |

| 10 | 42% | [1] | |||

| 20 | 54% | [1] | |||

| TNF-α | RAW 264.7 | LPS + IFNγ | 5-20 | Significant Reduction | [1] |

| IL-6 | RAW 264.7 | LPS + IFNγ | 5-20 | Significant Reduction | [1] |

| IL-1β | RAW 264.7 | LPS + IFNγ | 5-20 | Significant Reduction | [1] |

Experimental Protocols

This assay provides a quantitative measure of NF-κB transcriptional activity.

Materials:

-

HEK293T cells stably expressing an NF-κB luciferase reporter construct

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

MTC stock solution (in DMSO)

-

TNF-α (or other appropriate stimulus)

-

Luciferase Assay System

-

Luminometer

Procedure:

-

Seed HEK293T-NF-κB-luc cells in a 96-well white, clear-bottom plate and incubate overnight.

-

Pre-treat the cells with various concentrations of MTC for 1 hour. Include a vehicle control (DMSO).

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

-

Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

Normalize the luminescence readings to the vehicle control to determine the fold change in NF-κB activity.

This assay quantifies the activation of the Nrf2 pathway.

Materials:

-

HepG2 cells stably expressing an ARE-luciferase reporter construct

-

MEM with 10% FBS

-

MTC stock solution (in DMSO)

-

Luciferase Assay System

-

Luminometer

Procedure:

-

Seed HepG2-ARE-luc cells in a 96-well white, clear-bottom plate and incubate overnight.

-

Treat the cells with various concentrations of MTC for 16-24 hours. Include a vehicle control.

-

Lyse the cells and measure luciferase activity as described above.

-

Calculate the fold induction of ARE activity relative to the vehicle control.

Anticancer Potential: A Focus on Cytotoxicity and Apoptosis

While research on the direct anticancer effects of MTC is still emerging, numerous studies on its precursor, TMCA, and its derivatives have demonstrated significant cytotoxic and pro-apoptotic activity against a range of cancer cell lines.[2] This suggests that MTC holds promise as a scaffold for the development of novel anticancer agents.

Mechanism of Action: Induction of Apoptosis

The anticancer activity of TMCA derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response.

Signaling Pathway Diagram: Potential Pro-Apoptotic Mechanism

Caption: MTC's role in enhancing LTP.

Experimental Protocol: In Vitro Hippocampal Slice Electrophysiology for LTP Measurement

This protocol outlines the fundamental steps for measuring LTP in acute hippocampal slices.

Materials:

-

Rodent (rat or mouse)

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2

-

Recording chamber with perfusion system

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

Procedure:

-

Slice Preparation: Rapidly dissect the hippocampus in ice-cold aCSF and prepare 300-400 µm thick transverse slices using a vibratome.

-

Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Deliver single test pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline fEPSP amplitude for at least 20 minutes.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

Post-HFS Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes to observe the potentiation of the synaptic response.

-

Data Analysis: Express the fEPSP slope or amplitude as a percentage of the pre-HFS baseline. A sustained increase above baseline indicates the induction of LTP.

Cholinesterase Inhibitory Activity

Derivatives of MTC have also been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.

Quantitative Assessment of Cholinesterase Inhibition

A study on a series of 3,4,5-trimethoxycinnamates revealed their inhibitory potential against both AChE and BChE.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | 46.18 | 32.46 | [3] |

| 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate | - | - | [3] |

Pharmacokinetics and ADME Profile

Currently, there is limited publicly available information specifically detailing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Further research is warranted to fully characterize its pharmacokinetic profile, which is crucial for its development as a therapeutic agent.

Conclusion and Future Directions

This compound is a promising natural product with a compelling pharmacological profile. Its potent anti-inflammatory effects, mediated through the dual regulation of NF-κB and Nrf2, position it as a strong candidate for the development of treatments for inflammatory diseases. Furthermore, the demonstrated cytotoxicity of its related compounds against cancer cells and its ability to enhance synaptic plasticity highlight its potential in oncology and neuropharmacology.

Future research should focus on:

-

Elucidating the direct anticancer activity of MTC against a broader panel of cancer cell lines and in vivo tumor models.

-

Conducting comprehensive pharmacokinetic and ADME studies to assess its drug-like properties.

-

Optimizing the structure of MTC to enhance its potency, selectivity, and pharmacokinetic profile for specific therapeutic applications.

This technical guide provides a solid foundation for researchers to build upon, offering both a conceptual understanding and practical methodologies to explore the full therapeutic potential of this compound.

References

-

Zhao, X., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 187, 111956. [Link]

-

Olajide, O. A., et al. (2020). This compound suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction. Inflammopharmacology, 28(5), 1315-1326. [Link]

-

Zhao, Z., et al. (2013). Potential antiarrhythmic effect of this compound, a bioactive substance from roots of polygalae radix: suppression of triggered activities in rabbit myocytes. Biological & Pharmaceutical Bulletin, 36(2), 238-244. [Link]

-

Kim, D. H., et al. (2024). 3,4,5-trimethoxycinnamic acid methyl ester isolated from Polygala tenuifolia enhances hippocampal LTP through PKA and calcium-permeable AMPA receptor. Biochemical Pharmacology, 230(Pt 3), 116622. [Link]

-

Kohelová, E., et al. (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. Applied Sciences, 11(10), 4691. [Link]

Sources

- 1. This compound suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 3,4,5-trimethoxycinnamate mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Methyl 3,4,5-trimethoxycinnamate

Introduction

This compound (MTC) is a bioactive phenylpropanoid ester, a derivative of 3,4,5-trimethoxycinnamic acid (TMCA), which is found in various medicinal plants.[1][2] This compound has garnered significant scientific interest due to its diverse pharmacological activities, positioning it as a promising scaffold in drug discovery.[3] Extensive research has illuminated its potent anti-inflammatory and emerging anticancer properties.[1][4] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning MTC's therapeutic potential, focusing on the key signaling pathways it modulates. We will delve into the experimental evidence, present detailed protocols for validation, and explore the structure-activity relationships that govern its function.

Part 1: The Anti-inflammatory Mechanism of this compound

Chronic inflammation is a critical factor in the pathogenesis of numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[1] MTC has demonstrated significant anti-inflammatory effects, primarily through its modulation of macrophage activity. The core of its action lies in the suppression of the canonical pro-inflammatory signaling pathway, Nuclear Factor-kappa B (NF-κB), and the activation of the cellular antioxidant response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[5] In its inactive state, the NF-κB dimer (commonly p50/p65) is held in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines and enzymes.[5]

MTC intervenes at critical junctures in this pathway. Studies in LPS-stimulated RAW264.7 macrophages have shown that MTC treatment significantly reduces the phosphorylation of both IκBα and the p65 subunit of NF-κB.[1] This inhibition of phosphorylation prevents the degradation of IκBα, effectively trapping the NF-κB complex in the cytoplasm. Consequently, MTC leads to a marked reduction in NF-κB's DNA binding and transcriptional activity.[1]

Suppression of Pro-inflammatory Mediators

The inhibition of NF-κB transcriptional activity by MTC translates directly into a decreased output of key inflammatory molecules. Experimental data consistently shows that MTC treatment reduces the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in activated macrophages.[1]

Furthermore, MTC curtails the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two potent inflammatory mediators.[1] This is achieved by inhibiting the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are downstream targets of the NF-κB pathway.[1][6]

| Mediator | Effect of MTC Treatment | Mechanism | Reference |

| TNFα, IL-6, IL-1β | Decreased Production/Secretion | Inhibition of NF-κB-mediated gene transcription | [1] |

| Nitric Oxide (NO) | Decreased Production | Downregulation of iNOS protein expression | [1] |

| Prostaglandin E2 (PGE2) | Decreased Production | Downregulation of COX-2 protein expression | [1] |

| IL-10 | Increased Production | Promotion of anti-inflammatory response | [1] |

Activation of the Nrf2 Antioxidant Pathway

In addition to suppressing pro-inflammatory signaling, MTC actively promotes cellular defense mechanisms by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under basal conditions, it is sequestered in the cytoplasm by Keap1. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes.

Studies have demonstrated that MTC treatment enhances the DNA binding of Nrf2 and increases ARE-luciferase reporter activity.[1] This activation of the Nrf2 pathway contributes to the overall anti-inflammatory effect, as many Nrf2 target genes have antioxidant and anti-inflammatory functions, creating a feedback loop that helps resolve inflammation.

Part 2: The Anticancer Mechanism of this compound

The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore present in several potent anticancer agents, including the microtubule-destabilizing drug combretastatin A-4.[7][8] Derivatives of TMCA, including MTC, leverage this structural feature to exert cytotoxic effects against various cancer cell lines through the induction of cell cycle arrest and apoptosis.[4]

Induction of G2/M Cell Cycle Arrest

A primary mechanism of action for many TMCA derivatives is the disruption of the cell cycle.[4] Several studies on esters and amides containing the 3,4,5-trimethoxyphenyl group report a potent ability to arrest cancer cells in the G2/M phase of the cell cycle.[4][9] This arrest prevents cells from entering mitosis, ultimately leading to cell death.

The likely molecular target for this effect is the microtubule cytoskeleton. Compounds with a 3,4,5-trimethoxyphenyl ring are known to bind to the colchicine site on β-tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics.[8] This interference with the mitotic spindle assembly activates the spindle assembly checkpoint, causing a robust arrest at the G2/M transition.

Activation of the Intrinsic Apoptotic Pathway

Following cell cycle arrest, or as a direct cytotoxic effect, MTC and its analogues can trigger programmed cell death, or apoptosis. The evidence points towards the involvement of the intrinsic (mitochondrial) pathway of apoptosis.[10][11]

This pathway is initiated by intracellular stress and is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[11] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), causing a dissipation of the mitochondrial membrane potential and the release of cytochrome c into the cytosol.[12] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[12]

Part 3: Experimental Protocols for Mechanistic Validation

To ensure scientific integrity, the claims made in this guide are based on established experimental workflows. Below are representative protocols for investigating the core mechanisms of MTC.

Protocol: Western Blot for NF-κB p65 Phosphorylation

This protocol allows for the quantification of a key activation step in the NF-κB pathway.

Objective: To measure the levels of phosphorylated p65 (Ser536) and total p65 in macrophage cell lysates after treatment with LPS and MTC.

Methodology:

-

Cell Culture & Treatment: Seed RAW264.7 macrophages in 6-well plates and grow to 80-90% confluency. Pre-treat cells with various concentrations of MTC (e.g., 5-20 µM) for 2 hours. Stimulate with LPS (1 µg/mL) for 30 minutes.

-

Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.

-

Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibody against phospho-p65 (Ser536) (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.

-

Stripping & Reprobing: Strip the membrane and reprobe with antibodies for total p65 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Analysis: Quantify band intensity using densitometry software. Normalize phospho-p65 levels to total p65.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Objective: To assess the effect of MTC on the cell cycle progression of a cancer cell line (e.g., HeLa or A549).

Methodology:

-

Cell Culture & Treatment: Seed cancer cells in 6-well plates. Treat with MTC at various concentrations (e.g., IC50 value) for 24 or 48 hours. Include a vehicle control (DMSO).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with PBS. Resuspend the pellet in 300 µL of PBS and add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution.

-

Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Propidium Iodide (PI) fluorescence is proportional to the DNA content.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.

Sources

- 1. This compound suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3' S,4' S)-(-)- cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3,4,5-trimethoxycinnamate

This guide provides a comprehensive technical overview of Methyl 3,4,5-trimethoxycinnamate (MTC), a naturally occurring phenylpropanoid ester. Intended for researchers, chemists, and professionals in drug development, this document synthesizes current knowledge on its chemical identity, synthesis, and burgeoning therapeutic potential, with a focus on its anti-inflammatory mechanisms.

Core Identity and Chemical Structure

This compound is the methyl ester of 3,4,5-trimethoxycinnamic acid. The molecule is characterized by a benzene ring substituted with three methoxy groups and a methyl acrylate group. The most common and stable isomer is the (E)-isomer, also referred to as the trans-isomer, which is the focus of this guide.

-

IUPAC Name: methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate[1]

-

Synonyms: Methyl (E)-3,4,5-trimethoxycinnamate, Methyl trans-3,4,5-trimethoxycinnamate, MTC[1][2]

The definitive CAS Registry Number for the (E)-isomer is 20329-96-8 .[3][4] Another CAS number, 7560-49-8, is also frequently associated with this compound in various databases.[5][6][7] For clarity and specificity in research and procurement, referencing the (E)-isomer with CAS No. 20329-96-8 is recommended.

Below is a 2D representation of the chemical structure.

Caption: 2D Structure of Methyl (E)-3,4,5-trimethoxycinnamate.

Physicochemical and Spectroscopic Profile

A precise understanding of the physicochemical and spectroscopic properties of MTC is fundamental for its application in research and development, ensuring proper handling, identification, and quality control.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Description | Solid, white to off-white crystalline powder | [1] |

| Melting Point | 99 - 100 °C | [1] |

| Molecular Weight | 252.26 g/mol | [1][3] |

| Solubility | Soluble in organic solvents; limited solubility in water |[8] |

Table 2: Spectroscopic Data for Structural Elucidation

| Technique | Data | Source(s) |

|---|---|---|

| ¹H NMR | (200 MHz, CDCl₃) δ (ppm): 7.59 (d, J=16.0 Hz, 1H), 6.73 (s, 2H), 6.33 (d, J=16.0 Hz, 1H), 3.87 (s, 9H, 3x OCH₃), 3.79 (s, 3H, Ester OCH₃) | [9] |

| Mass Spectrometry | Top Peak (m/z): 252 |[1] |

The ¹H NMR spectrum is characteristic of the (E)-isomer, with the large coupling constant (J = 16.0 Hz) for the vinyl protons confirming their trans configuration. The signals at 3.87 ppm and 3.79 ppm correspond to the nine protons of the three methoxy groups on the phenyl ring and the three protons of the methyl ester group, respectively.

Synthesis Protocols

MTC can be reliably synthesized in the laboratory. A common and straightforward method is the Fischer-Speier esterification of its precursor, 3,4,5-trimethoxycinnamic acid.

Protocol: Fischer Esterification of 3,4,5-Trimethoxycinnamic Acid

This protocol describes the acid-catalyzed esterification of 3,4,5-trimethoxycinnamic acid with methanol. The causality behind this choice is its high efficiency and use of readily available, inexpensive reagents. The acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Step-by-Step Methodology:

-

Preparation: To 50 mL of anhydrous methanol in a round-bottom flask, slowly add 2 mL of concentrated sulfuric acid while cooling in an ice bath.

-

Dissolution: Add 4.7 g (approx. 20 mmol) of 3,4,5-trimethoxycinnamic acid to the acidic methanol solution and stir until fully dissolved.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 18-24 hours to drive the equilibrium towards the product. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: After the reaction is complete, allow the solution to cool to room temperature. The product, this compound, will precipitate as crystals. Further cooling in a refrigerator can enhance precipitation.

-

Work-up: Filter the precipitated solids and wash with cold water. The filtrate can be further processed by evaporating the excess methanol, neutralizing with a saturated sodium bicarbonate solution, and extracting with an organic solvent like ethyl acetate to recover any remaining product.

-

Purification: Combine the solid fractions and recrystallize from a methanol/water mixture (e.g., 4:1 v/v) to yield the pure product.

-

Validation: Confirm the purity and identity of the final product by measuring its melting point and acquiring NMR spectra, comparing them against reference data.

Caption: Fischer Esterification workflow for MTC synthesis.

Applications in Drug Development & Mechanism of Action

MTC and its parent compound, 3,4,5-trimethoxycinnamic acid (TMCA), are gaining significant attention for their wide range of pharmacological activities.[9] Derivatives of TMCA are being investigated as antitumor, antiviral, antimicrobial, and anti-inflammatory agents.[10]

Anti-Inflammatory and Antioxidant Activity